2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide
Description
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide (CAS: 476485-91-3; MFCD03223636) is a triazole-based acetamide derivative. Its structure comprises:
- A 4H-1,2,4-triazole core substituted with a 4-chlorophenyl group at position 5 and a 4-methylphenyl (p-tolyl) group at position 2.
- A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety.
- An N-(2,6-dichlorophenyl) group attached to the acetamide carbonyl (Figure 1).
Properties
CAS No. |
476485-97-9 |
|---|---|
Molecular Formula |
C23H17Cl3N4OS |
Molecular Weight |
503.8 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,6-dichlorophenyl)acetamide |
InChI |
InChI=1S/C23H17Cl3N4OS/c1-14-5-11-17(12-6-14)30-22(15-7-9-16(24)10-8-15)28-29-23(30)32-13-20(31)27-21-18(25)3-2-4-19(21)26/h2-12H,13H2,1H3,(H,27,31) |
InChI Key |
ITQUTLLQZDJATH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of Chlorophenyl and Methylphenyl Groups: The chlorophenyl and methylphenyl groups are introduced through nucleophilic substitution reactions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached to the triazole ring via a thiolation reaction.
Formation of the Final Compound: The final compound is formed by reacting the intermediate with 2,6-dichlorophenyl acetamide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the chlorophenyl groups, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl groups, where chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly employed in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a triazole ring system attached to a sulfanyl group and an acetamide moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. The presence of the sulfanyl group in this compound enhances its interaction with microbial enzymes, potentially leading to increased efficacy against bacterial and fungal strains. For instance:
- Antibacterial Studies : Compounds similar to this triazole derivative have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antifungal Properties : The triazole ring is known for its antifungal activity, making this compound a candidate for further exploration in antifungal therapies .
Anticancer Potential
Triazole derivatives have been investigated for their anticancer properties. This specific compound has demonstrated cytotoxic effects on various cancer cell lines. Studies suggest that the mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation .
Hypoglycemic Effects
There is emerging evidence that certain triazole derivatives may possess hypoglycemic properties, making them potential candidates for diabetes management. The presence of specific substituents on the triazole ring can modulate glucose metabolism pathways .
Case Study 1: Antimicrobial Efficacy
In a study conducted by Holla et al., several triazole derivatives were synthesized and tested for their antibacterial activity. The results indicated that compounds with similar structural features to 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide exhibited significant inhibition against both Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity
A research article published in Molecules highlighted the synthesis of various triazole derivatives and their evaluation against human cancer cell lines. The study found that certain derivatives showed promising results in reducing cell viability in breast and lung cancer models . This suggests that compounds like 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide could be further developed as anticancer agents.
Mechanism of Action
The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key analogs and their structural distinctions are summarized below:
Key Observations:
- Polar Groups: Substituting dichlorophenyl with dimethylaminophenyl (as in ) reduces Cl count from 3 to 2, lowering logP (~4.5) and enhancing aqueous solubility, critical for bioavailability.
- Heterocyclic Variations : Furan or methylsulfanylbenzyl substituents () alter π-π stacking and hydrogen-bonding capacity, influencing receptor interactions.
Biological Activity
The compound 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide is a derivative of the 1,2,4-triazole class, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H16ClN5OS
- Molecular Weight : 373.86 g/mol
- CAS Number : 893726-63-1
The structural complexity of this compound includes a triazole ring and a sulfanyl group, which are critical for its biological activity.
Antimicrobial Activity
Research has demonstrated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance:
- Synthesis and Screening : Various derivatives of triazoles have been synthesized and screened against bacterial strains such as Staphylococcus aureus and Enterococcus faecalis. Some compounds showed moderate to good activity against these pathogens .
- Mechanism of Action : The presence of the sulfanyl group enhances the interaction with microbial enzymes, potentially inhibiting their growth.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives:
- Cell Line Studies : Compounds similar to the target molecule were tested against various cancer cell lines. For example, derivatives showed IC50 values indicating effective inhibition of cell proliferation in colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
- Structure-Activity Relationship (SAR) : Modifications in the triazole structure significantly influence anticancer activity. The introduction of electron-withdrawing groups has been correlated with enhanced potency against specific cancer types .
Enzyme Inhibition
Triazole derivatives have also been investigated for their ability to inhibit metabolic enzymes:
- Acetylcholinesterase Inhibition : Some synthesized compounds demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurological disorders .
Case Study 1: Antimicrobial Screening
A study synthesized several triazole derivatives and evaluated their antimicrobial efficacy. The compound with a similar structure to our target showed promising results against multiple bacterial strains with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL. This indicates a potential role for these compounds in developing new antimicrobial agents .
Case Study 2: Anticancer Activity Assessment
In a comparative study of various triazole derivatives against cancer cell lines, one derivative exhibited an IC50 value of 16.78 µg/mL against HepG2 liver cancer cells. This suggests that modifications to the triazole structure can lead to enhanced anticancer properties .
Data Summary
| Biological Activity | Tested Compounds | Target Cell Lines/Pathogens | IC50/MIC Values |
|---|---|---|---|
| Antimicrobial | Triazole Derivatives | Staphylococcus aureus | MIC: 32–128 µg/mL |
| Anticancer | Similar Triazoles | HCT-116, T47D | IC50: 16.78 µg/mL |
| Enzyme Inhibition | Various Derivatives | AChE | Inhibition observed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
